molecular formula C9H4BrN3 B13919664 5-Bromo-1,7-naphthyridine-8-carbonitrile

5-Bromo-1,7-naphthyridine-8-carbonitrile

Cat. No.: B13919664
M. Wt: 234.05 g/mol
InChI Key: OXZSUNXDOWXIIP-UHFFFAOYSA-N
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Description

5-Bromo-1,7-naphthyridine-8-carbonitrile is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,7-naphthyridine-8-carbonitrile typically involves the bromination of 1,7-naphthyridine-8-carbonitrile. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile. The reaction is usually carried out at room temperature to ensure the selective bromination at the desired position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,7-naphthyridine-8-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-naphthyridine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

5-Bromo-1,7-naphthyridine-8-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-1,7-naphthyridine-8-carbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its derivatives and the context of its use. For example, in medicinal chemistry, its derivatives may inhibit certain enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine Derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.

    1,5-Naphthyridine Derivatives: These compounds also have a similar core structure but with different substitution patterns.

Uniqueness

5-Bromo-1,7-naphthyridine-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and nitrile groups make it a versatile intermediate for further functionalization and the synthesis of diverse derivatives.

Properties

Molecular Formula

C9H4BrN3

Molecular Weight

234.05 g/mol

IUPAC Name

5-bromo-1,7-naphthyridine-8-carbonitrile

InChI

InChI=1S/C9H4BrN3/c10-7-5-13-8(4-11)9-6(7)2-1-3-12-9/h1-3,5H

InChI Key

OXZSUNXDOWXIIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NC=C2Br)C#N)N=C1

Origin of Product

United States

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